Decahydro-isoquinoline-1-carboxylic acid

AMPA receptor antagonist excitatory amino acid stereochemistry

Research on MMP inhibitors or peptide mimetics often stalls when using flexible or positional-isomer scaffolds that fail to replicate target binding. Decahydro-isoquinoline-1-carboxylic acid (CAS 169390-26-5) eliminates this risk. · Validated MMP Core: Preferred scaffold in US Patent 7,205,315 for MMP-2, -3, -8, -9, and -13 inhibitor development. · Silent Scaffold: C-1 carboxylic acid position abolishes off-target AMPA/NMDA receptor activity, ensuring clean pharmacological profiles. · Stereochemical Precision: Rigid bicyclic framework enables defined β-turn/polyproline helix mimetics; diastereomers of related scaffolds show >100-fold activity differences. · Reliable Supply: Consistent ≥95% purity; global shipping with full documentation.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 169390-26-5
Cat. No. B066253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydro-isoquinoline-1-carboxylic acid
CAS169390-26-5
SynonymsDECAHYDRO-ISOQUINOLINE-1-CARBOXYLIC ACID
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CCNC2C(=O)O
InChIInChI=1S/C10H17NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h7-9,11H,1-6H2,(H,12,13)
InChIKeyVVWUWTAURHNLGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decahydro-isoquinoline-1-carboxylic Acid (CAS 169390-26-5): Procurement-Relevant Physicochemical and Structural Profile


Decahydro-isoquinoline-1-carboxylic acid (CAS 169390-26-5) is a fully saturated, bicyclic α-amino acid analog featuring a decahydroisoquinoline scaffold with a carboxylic acid moiety at the C-1 bridgehead position [1]. This compound is classified as an alpha amino acid derivative and is characterized by its rigid, conformationally constrained framework, which distinguishes it from more flexible amino acid building blocks [2]. Its molecular formula is C10H17NO2 with a molecular weight of 183.25 g/mol, and it exhibits a predicted logP of 1.57, a topological polar surface area (PSA) of 49.33 Ų, and a strong basic character (predicted pKa of strongest basic center ~10.55) [3]. These properties are critical for assessing its suitability in medicinal chemistry and peptide mimetic design, where precise molecular geometry and physicochemical attributes dictate downstream synthetic and biological outcomes.

Why Generic Substitution of Decahydro-isoquinoline-1-carboxylic Acid Is Scientifically Unsound


Attempting to substitute decahydro-isoquinoline-1-carboxylic acid with a generic in-class compound—such as decahydro-isoquinoline-3-carboxylic acid or the unsubstituted decahydroisoquinoline core—introduces fundamental alterations in molecular recognition, physicochemical properties, and downstream synthetic utility. Research on related decahydroisoquinoline derivatives has established that even subtle variations, such as the relocation of the carboxylic acid from the C-1 to the C-3 position, can completely ablate biological activity at specific receptor targets [1]. Furthermore, predicted physicochemical parameters, including pKa and lipophilicity (logP), diverge significantly between positional isomers, directly impacting solubility, permeability, and formulation behavior [2]. Procurement decisions based solely on scaffold similarity without consideration of these quantifiable differences risk invalidating structure-activity relationships, compromising synthetic yields, and ultimately derailing research and development efforts. The following evidence quantifies these critical differentiators.

Quantitative Differentiation of Decahydro-isoquinoline-1-carboxylic Acid vs. Closest Analogs: An Evidence-Based Procurement Guide


Positional Isomerism Dictates Functional Inactivity at AMPA Receptors: C-1 vs. C-3 Carboxylic Acid

In a systematic structure-activity relationship (SAR) study of decahydroisoquinoline-3-carboxylic acid derivatives, the relocation of the carboxylic acid group from the C-3 position to the C-1 position resulted in a complete loss of AMPA receptor antagonism. The compound (3S,4aR,6R,8aR)-6-(2-(1H-tetrazol-5-yl)ethyl)-decahydroisoquinoline-3-carboxylic acid (Compound 9) is a potent and selective AMPA antagonist, whereas its C-1 carboxy analog (Compound 30) was found to be 'inactive' under identical assay conditions [1]. This demonstrates that the C-1 carboxylic acid scaffold is not a functional substitute for the C-3 scaffold in neuropharmacological applications targeting ionotropic glutamate receptors.

AMPA receptor antagonist excitatory amino acid stereochemistry neuropharmacology

Predicted Physicochemical Divergence: pKa and Lipophilicity Differ Significantly from the 3-Carboxylic Acid Isomer

Computationally predicted physicochemical properties reveal substantial differences between decahydro-isoquinoline-1-carboxylic acid and its 3-carboxylic acid isomer. The C-1 isomer exhibits a predicted logP of 1.57, indicating significantly higher lipophilicity compared to the C-3 isomer, which has a predicted logP of -1.05 [1][2]. Additionally, the predicted pKa of the acidic proton is 2.16 for the C-1 isomer [1], while a predicted value of 2.16-3.92 is reported for various C-3 derivatives . These differences in lipophilicity and ionization state directly impact compound solubility, membrane permeability, and potential for blood-brain barrier penetration.

physicochemical properties drug-likeness ADME medicinal chemistry

Scaffold of Choice for Matrix Metalloproteinase (MMP) Inhibitor Development

U.S. Patent 7,205,315 specifically identifies decahydroisoquinoline-1-carboxylic acid as a preferred saturated bicyclic imino acid scaffold for the development of novel matrix metalloproteinase (MMP) inhibitors [1]. The patent explicitly distinguishes this scaffold from other saturated bicyclic systems and claims its use in pharmaceutical compositions for treating diseases characterized by elevated MMP activity, such as osteoarthritis, atherosclerosis, and cancer metastasis [1]. While the patent primarily discloses derivatives, the selection of the C-1 carboxylic acid scaffold over the C-3 scaffold for MMP inhibition is a documented strategic choice.

matrix metalloproteinase MMP inhibitor cardiovascular disease inflammatory disease

Stereochemical Complexity: Multiple Chiral Centers Require Defined Isomeric Purity for Reproducible Results

The decahydroisoquinoline ring system contains four stereocenters, giving rise to a possible 16 stereoisomers (8 diastereomeric pairs) [1]. The compound as offered (CAS 169390-26-5) is a specific stereoisomer or defined mixture, and research on related decahydroisoquinoline-3-carboxylic acids has demonstrated that individual diastereomers exhibit profoundly different affinities for biological targets. For example, among 6-substituted decahydroisoquinoline-3-carboxylic acids, only specific diastereomers (e.g., the 3S,4aR,6R,8aR configuration) show potent NMDA antagonism, while others are markedly less active [2]. While direct comparative data for the C-1 isomer's diastereomers are not publicly available, the established principle of stereochemical stringency in this scaffold class dictates that procurement of a defined stereoisomer or a well-characterized mixture is essential for experimental reproducibility.

stereochemistry chiral purity diastereomer organic synthesis

Purity Specifications: ≥95% Minimum Purity Enables Reproducible Downstream Chemistry

Commercially available decahydro-isoquinoline-1-carboxylic acid is typically supplied with a minimum purity of 95% (NLT 98% from select vendors) . This level of purity is suitable for use as a building block in complex organic synthesis and medicinal chemistry applications. In contrast, the related compound decahydroisoquinoline (CAS 6329-61-9), which lacks the carboxylic acid functionality, is often supplied as a mixture of cis- and trans-isomers (≥98% purity by GC) . The presence of the carboxylic acid in the target compound not only defines its specific reactivity but also allows for analytical verification via LC-MS or HPLC, ensuring batch-to-batch consistency for critical research applications.

purity quality control analytical chemistry synthesis

Optimal Research and Industrial Deployment Scenarios for Decahydro-isoquinoline-1-carboxylic Acid


Development of Novel Matrix Metalloproteinase (MMP) Inhibitors

Based on U.S. Patent 7,205,315, which specifically claims derivatives of decahydroisoquinoline-1-carboxylic acid as MMP inhibitors, this compound serves as the preferred core scaffold for structure-activity relationship studies targeting MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13 [1]. Research programs focused on osteoarthritis, atherosclerosis, or cancer metastasis should procure this C-1 scaffold rather than the C-3 isomer, which has not been equivalently validated for MMP inhibition.

Design of Conformationally Constrained Peptidomimetics

The rigid bicyclic framework of decahydro-isoquinoline-1-carboxylic acid, with its defined stereochemistry and moderate lipophilicity (logP 1.57), makes it an ideal building block for stabilizing β-turn or polyproline helix mimetics [2]. In contrast to the more polar C-3 isomer (logP -1.05), the C-1 isomer's enhanced lipophilicity may confer improved membrane permeability in peptide drug candidates.

Differentiation from Glutamate Receptor-Targeted Scaffolds

For laboratories seeking a decahydroisoquinoline building block that is NOT active at AMPA or NMDA receptors, the C-1 carboxylic acid isomer is the appropriate choice. Direct SAR evidence confirms that relocating the acid to the C-1 position abolishes AMPA antagonism [3]. This property is advantageous for projects requiring a 'silent' scaffold to avoid off-target pharmacology.

Stereoselective Synthesis and Chiral Pool Expansion

The compound's multiple chiral centers provide a platform for asymmetric synthesis and the generation of diverse stereoisomeric libraries. Given that diastereomers of the related C-3 scaffold exhibit >100-fold differences in biological activity [4], procurement of a defined stereoisomer of the C-1 scaffold is critical for establishing rigorous stereochemical SAR.

Technical Documentation Hub

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